molecular formula C10H12N2O3 B8699097 N-(2-nitrophenyl)oxolan-3-amine

N-(2-nitrophenyl)oxolan-3-amine

Cat. No.: B8699097
M. Wt: 208.21 g/mol
InChI Key: HNQVEZBNNNHKHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-nitrophenyl)oxolan-3-amine is a synthetic organic compound characterized by the presence of a tetrahydrofuran ring and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-nitrophenyl)oxolan-3-amine typically involves the reaction of tetrahydrofuran-3-amine with 2-nitrobenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-nitrophenyl)oxolan-3-amine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted amines depending on the reactants used.

Scientific Research Applications

N-(2-nitrophenyl)oxolan-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development for treating neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-nitrophenyl)oxolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the amine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Nitrophenyl)tetrahydrofuran-2-amine
  • N-(4-Nitrophenyl)tetrahydrofuran-3-amine
  • N-(2-Nitrophenyl)tetrahydrofuran-3-carboxamide

Uniqueness

N-(2-nitrophenyl)oxolan-3-amine is unique due to the specific positioning of the nitrophenyl group and the tetrahydrofuran ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

N-(2-nitrophenyl)oxolan-3-amine

InChI

InChI=1S/C10H12N2O3/c13-12(14)10-4-2-1-3-9(10)11-8-5-6-15-7-8/h1-4,8,11H,5-7H2

InChI Key

HNQVEZBNNNHKHP-UHFFFAOYSA-N

Canonical SMILES

C1COCC1NC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

N,N-Diisopropylethylamine (3.2 mL, 18.4 mmol) was added to a solution of 1-fluoro-2-nitrobenzene (0.484 mL, 4.6 mmol) and (±)-tetrahydrofuran-3-amine (400 mg, 4.6 mmol) in n-butanol (10 mL) and the mixture heated to 180° C. in a microwave reactor. After 20 min, the reaction was allowed to cool to ambient temperature and concentrated. Purification by silica gel chromatography, eluting with a gradient of hexane:EtOAc—100:0 to 0:100, gave the title compound. MS: m/z=209 (M+1).
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
0.484 mL
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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